1-Hexanamine, 6-(4-phenylbutoxy)-

Description

BenchChem offers high-quality 1-Hexanamine, 6-(4-phenylbutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, 6-(4-phenylbutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

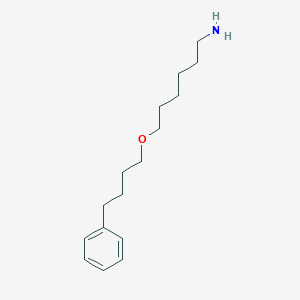

Structure

3D Structure

Properties

IUPAC Name |

6-(4-phenylbutoxy)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSOSZKMHANCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450166 | |

| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97664-58-9 | |

| Record name | 1-Hexanamine, 6-(4-phenylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol, a long-acting β₂ adrenergic receptor agonist. This document delves into the compound's chemical and physical properties, outlines detailed synthetic and analytical methodologies, discusses its critical role in drug development, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of 1-Hexanamine, 6-(4-phenylbutoxy)- in Pharmaceutical Synthesis

1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) is a primary aliphatic amine that has garnered significant attention in the pharmaceutical industry due to its integral role as a precursor in the synthesis of Salmeterol. Salmeterol is a potent and long-acting β₂ adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The unique molecular structure of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly its extended lipophilic phenylalkoxyalkyl side chain, is crucial for the pharmacological profile of Salmeterol, contributing to its prolonged duration of action.[2] Understanding the properties, synthesis, and analysis of this intermediate is therefore paramount for the efficient and controlled manufacturing of this life-changing therapeutic agent.

This guide will provide a detailed exploration of 1-Hexanamine, 6-(4-phenylbutoxy)-, moving beyond a simple recitation of facts to explain the underlying principles and rationale behind its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is fundamental for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| CAS Number | 97664-58-9 | [3][4] |

| Molecular Formula | C₁₆H₂₇NO | [3][4] |

| Molecular Weight | 249.39 g/mol | [3][4] |

| Appearance | Off-White Solid or Clear Colourless Oil | [3][5] |

| SMILES | NCCCCCCOCCCCc1ccccc1 | [3] |

| InChI Key | GNSOSZKMHANCMP-UHFFFAOYSA-N | [3] |

Further detailed physical properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature, which is common for reactive intermediates. These properties should be determined empirically under controlled laboratory conditions.

Synthesis and Purification: A Step-by-Step Approach

The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process that is well-documented in patent literature, primarily focusing on the synthesis of its N-benzylated precursor, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.[2][6] The final step involves the removal of the benzyl protecting group to yield the desired primary amine.

Synthesis of the N-Benzyl Protected Intermediate

The primary route to the N-benzylated precursor involves a two-step process starting from 4-phenylbutanol and 1,6-dibromohexane.

Step 1: Synthesis of the Bromoether Intermediate

This step involves the etherification of 4-phenylbutanol with 1,6-dibromohexane.

-

Reaction: 4-phenylbutanol is reacted with an excess of 1,6-dibromohexane in the presence of a base and a phase-transfer catalyst.

-

Rationale: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous phase (containing the deprotonated alcohol) and the organic phase (containing the dibromoalkane). Sodium iodide is often added in catalytic amounts to promote the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

Step 2: Synthesis of N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine

The bromoether intermediate is then reacted with benzylamine to form the N-benzylated amine.

-

Reaction: The crude bromoether is reacted with benzylamine in the presence of a base.

-

Rationale: A variety of organic solvents and bases can be employed. Acetonitrile is a common solvent, and triethylamine is a frequently used base to scavenge the HBr formed during the reaction.[2] The choice of base and solvent can influence the reaction rate and yield.

Purification of the N-Benzyl Protected Intermediate

For use in pharmaceutical synthesis, a high degree of purity is required. The N-benzylated amine is often purified by converting it to its hydrochloride salt, which can be easily crystallized and isolated.

-

Procedure: The crude N-benzylated amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with hydrochloric acid. The resulting hydrochloride salt precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a solvent system like isopropanol and n-heptane to achieve an HPLC purity of over 99.5%.[7]

Debenzylation to Yield 1-Hexanamine, 6-(4-phenylbutoxy)-

The final step is the removal of the N-benzyl protecting group to afford the target primary amine. Catalytic transfer hydrogenation is a common and effective method for this transformation.[8][9]

-

Reaction: The purified N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride is first neutralized to the free base and then subjected to catalytic transfer hydrogenation.

-

Rationale: This method avoids the use of high-pressure hydrogen gas, making it a safer alternative for laboratory and industrial-scale synthesis.[8] A palladium on carbon (Pd/C) catalyst is typically used in the presence of a hydrogen donor, such as ammonium formate or formic acid.[8][10] The benzyl group is selectively cleaved, leaving the rest of the molecule intact.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation

-

Neutralization: Dissolve N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., sodium bicarbonate or a mild aqueous base) until the solution is neutral to slightly basic. Extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reaction Setup: In a round-bottom flask, dissolve the N-benzyl protected amine (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (typically 10-20% by weight of the substrate).[9]

-

Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Hexanamine, 6-(4-phenylbutoxy)-. Further purification can be achieved by column chromatography if necessary.

Workflow for the Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-

Caption: Synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of 1-Hexanamine, 6-(4-phenylbutoxy)-, particularly when it is intended for use as a pharmaceutical intermediate.[11] A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) is often necessary.[12]

Model HPLC Protocol (with ELSD)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD.

-

Rationale: The C18 column provides good separation for non-polar compounds. The use of a gradient allows for the elution of compounds with a range of polarities. Trifluoroacetic acid is added to improve peak shape for the amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for both the identification and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- and any volatile impurities. Derivatization is often employed to improve the chromatographic properties of the amine.[13]

Model GC-MS Protocol (with Derivatization)

-

Derivatization: React the sample with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form the more volatile and thermally stable trifluoroacetylated derivative.

-

Column: A mid-polarity capillary column (e.g., DB-17ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized amine.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Rationale: Derivatization with TFAA masks the polar amine group, reducing tailing and improving peak shape. The mass spectrum of the derivative will provide a unique fragmentation pattern for confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 1-Hexanamine, 6-(4-phenylbutoxy)-.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chains, and the protons adjacent to the ether and amine functionalities.

-

¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, allowing for unambiguous confirmation of the carbon skeleton.

Workflow for Analytical Characterization

Caption: Analytical workflow for 1-Hexanamine, 6-(4-phenylbutoxy)-.

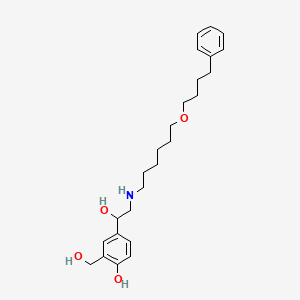

Role in Drug Development: The Salmeterol Connection

The primary significance of 1-Hexanamine, 6-(4-phenylbutoxy)- lies in its function as a key building block for Salmeterol. The long phenylbutoxyhexyl side chain is not merely a passive component; it is critical to the drug's mechanism of action.

The "Exosite" Hypothesis

The extended, lipophilic side chain of Salmeterol is believed to anchor the molecule to an "exosite" near the β₂-adrenergic receptor.[14] This anchoring allows the active saligenin head of the molecule to repeatedly engage with the receptor's active site, leading to a prolonged duration of bronchodilation.[2] The 6-(4-phenylbutoxy)hexanamine moiety provides the necessary length and lipophilicity for this interaction.

Signaling Pathway of Salmeterol

Caption: Simplified signaling pathway of Salmeterol.

Safety, Handling, and Toxicology

As with any chemical intermediate, proper safety precautions are essential when handling 1-Hexanamine, 6-(4-phenylbutoxy)-. The available safety data suggests that it is harmful if swallowed and can cause skin and eye irritation.[15]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Toxicology Profile

Specific toxicological studies on 1-Hexanamine, 6-(4-phenylbutoxy)- are not widely available. However, based on its classification as a primary aliphatic amine, a general toxicological risk assessment can be made. Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] Systemic toxicity can occur upon ingestion or significant dermal absorption. A thorough toxicological evaluation should be conducted as part of any drug development program.

Conclusion

1-Hexanamine, 6-(4-phenylbutoxy)- is more than just a chemical intermediate; it is a testament to the intricate relationship between molecular structure and pharmacological activity. Its synthesis, purification, and rigorous analysis are critical steps in the production of Salmeterol, a vital medication for millions of patients worldwide. This guide has provided a detailed, scientifically-grounded overview of this important compound, with the aim of empowering researchers and drug development professionals with the knowledge and practical insights necessary for its successful application.

References

- BenchChem. (2025).

- Van Heeswijk, G. M., Fraipont, C., & Leurs, R. (2006). Molecular mechanisms for the persistent bronchodilatory effect of the β2-adrenoceptor agonist salmeterol. British Journal of Pharmacology, 148(8), 1039–1047.

- Patel, R., & Hashmi, M. F. (2023). Salmeterol. In StatPearls.

- CATO Research Chemical Inc. (2025, January 25).

- WO2012032546A2. (2012). Process for the preparation of salmeterol and its intermediates.

- Bieg, T., & Szeja, W. (1985).

- EP2641893A1. (2013). Process for the preparation of salmeterol and its salts.

- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)

- Australian Government Department of Health. (2017, March 10). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment.

- Greim, H., Bury, D., Klimisch, H. J., Oeben-Negele, M., & Ziegler-Skylakakis, K. (1998).

- Lee, S. H., & Lee, Y. C. (2008). Toxicity of model aliphatic amines and their chlorinated forms.

- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.

-

Pharmaffiliates. (n.d.). CAS No : 97664-58-9 | Product Name : 6-(4-Phenylbutoxy)-1-hexanamine. Retrieved from [Link]

- Ananda, K., & Vasantha, B. (2005). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Protein and peptide letters, 12(5), 493–495.

- U.S. Environmental Protection Agency. (1986). Selected Aliphatic Amines and Related Compounds: An Assessment of the Biological and Environmental Effects.

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

- Fisher Scientific. (2025, December 19).

- University of Helsinki. (n.d.).

- ChemView. (n.d.). Section 2.

- Kusch, P., Knupp, G., Hergarten, M., Kozupa, M., & Speichert, H. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

- PubChem. (n.d.). Salmeterol.

- ResearchGate. (2025, August 9).

- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron letters, 43(3), 399–402.

- CymitQuimica. (2024, December 19).

- Liu, D., Wang, X., Zhang, Y., Li, Y., & Sheng, G. (2021). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Pollution Research, 12(1), 223–230.

- Li, W., et al. (2011).

- Greenbook.net. (n.d.).

- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 6.

- Scribd. (n.d.).

- Bull, S. D., Davies, S. G., Parkin, R. M., & Sánchez-Sancho, F. (1998). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (17), 2657–2662.

- ResearchGate. (2025, August 7). (PDF) Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.

- Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.

- Knapp, D. R. (1979).

- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267–298.

- Sobańska, A. W., & Kaźmierski, S. (2012). 1H and 13C NMR characteristics of β-blockers. Magnetic resonance in chemistry: MRC, 50(1), 74–77.

Sources

- 1. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms for the persistent bronchodilatory effect of the β2-adrenoceptor agonist salmeterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 13. h-brs.de [h-brs.de]

- 14. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. zycz.cato-chem.com [zycz.cato-chem.com]

Physicochemical characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and applications of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9). As a crucial intermediate in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, this compound is of significant interest to researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document delineates its chemical and physical properties, including experimental data where available and computationally predicted values to fill existing data gaps. Furthermore, it details established synthetic routes, outlines its pivotal role in pharmaceutical manufacturing, and provides standardized experimental protocols for the determination of its key physicochemical parameters. Safety and handling considerations are also addressed to ensure its proper use in a laboratory and industrial setting.

Introduction

1-Hexanamine, 6-(4-phenylbutoxy)- is a primary aliphatic amine that plays a critical role as a key intermediate in the synthesis of Salmeterol, a widely prescribed medication for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its molecular structure, featuring a flexible hexoxy chain linking a phenylbutoxy group and a terminal amine, imparts specific physicochemical properties that are instrumental in the multi-step synthesis of the final active pharmaceutical ingredient (API). Understanding these characteristics is paramount for optimizing reaction conditions, ensuring purity, and maximizing yield in the manufacturing process. This guide aims to consolidate the available technical information on 1-Hexanamine, 6-(4-phenylbutoxy)-, providing a valuable resource for scientists and researchers engaged in pharmaceutical synthesis and drug development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 1-Hexanamine, 6-(4-phenylbutoxy)- is essential for its handling, purification, and use in subsequent chemical reactions. While experimental data for this specific intermediate is not extensively published, a combination of data from its precursors, analogous compounds, and computational predictions allows for a well-rounded physicochemical profile.

General Properties

| Property | Value | Source |

| CAS Number | 97664-58-9 | |

| Molecular Formula | C₁₆H₂₇NO | |

| Molecular Weight | 249.39 g/mol | |

| Appearance | Clear Colourless Oil | [3] |

| Synonyms | 6-(4-phenylbutoxy)hexan-1-amine |

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following physicochemical parameters have been estimated using computational models. These values provide a strong basis for experimental design and process optimization.

| Property | Predicted Value | Method/Source |

| Boiling Point | ~350-370 °C | Estimation based on precursor data[4] |

| Melting Point | Not Applicable (liquid at room temp.) | [3] |

| Water Solubility | Low | Inferred from structure & LogP |

| pKa (basic) | ~10.5 | Prediction based on alkyl amines[5] |

| LogP | ~4.5 | Prediction based on structure |

Note: Predicted values should be confirmed by experimental analysis.

The predicted high boiling point is consistent with its molecular weight and the presence of a primary amine group capable of hydrogen bonding. The low water solubility and high LogP value are expected due to the long hydrocarbon chain and the phenyl group, indicating a lipophilic nature. The predicted pKa is typical for a primary aliphatic amine, indicating its basic character.

Synthesis and Manufacturing

The primary synthetic route to 1-Hexanamine, 6-(4-phenylbutoxy)- involves the debenzylation of its precursor, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine. This precursor is synthesized in a two-step process.

Synthesis of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine

-

Etherification: 4-phenylbutanol is reacted with 1,6-dibromohexane in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to form 1-bromo-6-(4-phenylbutoxy)hexane.

-

Amination: The resulting bromo-intermediate is then reacted with benzylamine to yield N-benzyl-6-(4-phenylbutoxy)hexan-1-amine[6].

Synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-

The final step is the hydrogenolysis of the N-benzyl group from the precursor. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[7].

Caption: Synthetic pathway to 1-Hexanamine, 6-(4-phenylbutoxy)-.

Role in Drug Development: The Synthesis of Salmeterol

1-Hexanamine, 6-(4-phenylbutoxy)- is a cornerstone in the industrial synthesis of Salmeterol. In this multi-step process, the primary amine of our title compound undergoes a nucleophilic substitution reaction with a suitable electrophile containing the salicyl alcohol moiety (or a protected version thereof) to form the final drug substance. The long, flexible, and lipophilic side chain provided by 1-Hexanamine, 6-(4-phenylbutoxy)- is a key structural feature of Salmeterol, contributing to its long duration of action[1][8]. The purity of this intermediate is therefore of utmost importance to ensure the quality and safety of the final pharmaceutical product.

Caption: Role of the intermediate in Salmeterol synthesis.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical parameters of 1-Hexanamine, 6-(4-phenylbutoxy)-. These protocols are based on established methods for organic amines.

Determination of Aqueous Solubility

Objective: To determine the concentration of 1-Hexanamine, 6-(4-phenylbutoxy)- in a saturated aqueous solution at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of 1-Hexanamine, 6-(4-phenylbutoxy)- to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved compound to settle.

-

Sampling: Carefully withdraw a known volume of the clear aqueous supernatant using a calibrated pipette.

-

Quantification: Analyze the concentration of the dissolved amine in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Caption: Workflow for aqueous solubility determination.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated amine group of 1-Hexanamine, 6-(4-phenylbutoxy)-.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the amine in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to stabilize.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa determination by potentiometric titration.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Toxicity: Long-chain amines can be irritating to the skin and eyes, and may be harmful if swallowed or inhaled[9]. The toxicological properties of this specific compound have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

It is imperative to consult the SDS for the N-benzylated precursor and other similar long-chain amines for more detailed safety information and to perform a thorough risk assessment before handling this compound.

Conclusion

1-Hexanamine, 6-(4-phenylbutoxy)- is a vital chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Salmeterol. This guide has provided a detailed overview of its physicochemical properties, synthesis, and primary application. The inclusion of predicted data and standardized experimental protocols offers a practical resource for researchers and professionals. As with any chemical intermediate, a commitment to safe handling practices is essential. Further experimental validation of the predicted physicochemical parameters is encouraged to enhance the collective understanding of this important compound.

References

-

Asian Publication Corporation. An Efficient, Novel Synthetic Route to (R)-Salmeterol Xinafoate and Facile Synthetic Protocols for Preparation of its Process Related Potential Impurities. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Retrieved from [Link]

-

Der Pharma Chemica. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Available at: [Link]

- Google Patents. (n.d.). US8648214B2 - Processes suitable for the preparation of salmeterol.

- Google Patents. (n.d.). EP2641893A1 - Process for the preparation of salmeterol and its salts.

- Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, N-hexyl- (CAS 143-16-8). Retrieved from [Link]

-

PubChem. (n.d.). Hexylamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

-

NIST. (n.d.). 1-Hexanamine. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. EP2641893A1 - Process for the preparation of salmeterol and its salts - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. peerj.com [peerj.com]

- 6. US8648214B2 - Processes suitable for the preparation of salmeterol - Google Patents [patents.google.com]

- 7. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. fishersci.com [fishersci.com]

1-Hexanamine, 6-(4-phenylbutoxy)- molecular structure and weight

An In-Depth Technical Guide to 1-Hexanamine, 6-(4-phenylbutoxy)-

Introduction

1-Hexanamine, 6-(4-phenylbutoxy)- is a bifunctional organic molecule featuring a primary aliphatic amine and a phenylbutoxy ether group. While not a household name, this compound is a cornerstone intermediate in the pharmaceutical industry, primarily recognized for its critical role in the synthesis of Salmeterol.[1][2] Salmeterol is a widely prescribed long-acting β₂ adrenergic receptor agonist (LABA) used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The specific arrangement of the hexyl chain, ether linkage, and terminal amine in 1-Hexanamine, 6-(4-phenylbutoxy)- provides the necessary structural backbone and reactive handle for constructing the complex Salmeterol molecule.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, synthesis, and application for professionals in chemical research and drug development.

Molecular Identity and Physicochemical Properties

The identity and purity of a pharmaceutical intermediate are paramount. The following sections detail the fundamental structural and physical characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-.

Molecular Structure

The structure of 1-Hexanamine, 6-(4-phenylbutoxy)- consists of three key components:

-

A Phenylbutyl Group: A benzene ring attached to a four-carbon butyl chain.

-

An Ether Linkage: This oxygen bridge connects the phenylbutyl group to a hexyl chain.

-

A Hexylamine Group: A six-carbon chain terminating in a primary amine (-NH₂), which serves as the primary reactive site for subsequent synthetic steps.

This unique combination provides a long, flexible, and lipophilic side chain essential for the pharmacological profile of the final active pharmaceutical ingredient (API).

Chemical Identifiers

For unambiguous identification and regulatory tracking, a standardized set of identifiers is used. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 97664-58-9 | [3][4] |

| Molecular Formula | C₁₆H₂₇NO | [3][4] |

| SMILES | NCCCCCCOCCCCc1ccccc1 | [3] |

| InChI | InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2 | [3] |

| InChIKey | GNSOSZKMHANCMP-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical properties of an intermediate dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Weight | 249.39 g/mol | [3] |

| Appearance | Off-White Solid or Clear Colourless Oil | [3][4] |

| Storage | 2-8°C, Refrigerator | [4] |

Synthesis and Purification

The synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)- is a multi-step process designed for efficiency and purity, reflecting its role as a precursor to a high-value API. The chosen pathway must prevent side reactions and allow for straightforward purification.

Rationale for the Common Synthetic Strategy

The most prevalent synthetic route involves the initial construction of the carbon-ether backbone, followed by the introduction of the amine. A crucial consideration is the high nucleophilicity of amines, which can lead to over-alkylation. To circumvent this, a common industrial strategy is to use a protected form of the amine, such as a benzylamine, which can be cleanly removed in a final step. This approach ensures a high yield of the desired primary amine.[5]

The overall logic is to couple three commercially available building blocks: 4-phenylbutanol, a 1,6-dihalohexane, and an amine source.

Common Synthetic Pathway Workflow

The following diagram illustrates a validated, three-step synthesis that begins with readily available starting materials and employs a benzyl protecting group for the amine.

Caption: A typical three-step synthesis of 1-Hexanamine, 6-(4-phenylbutoxy)-.

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

This protocol details the final, critical step of the synthesis: the removal of the N-benzyl protecting group to yield the target primary amine.[1]

Objective: To convert N-benzyl-6-(4-phenylbutoxy)hexan-1-amine to 1-Hexanamine, 6-(4-phenylbutoxy)-.

Materials:

-

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (Intermediate 2)

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol (or Ethanol), reaction solvent

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or similar pressure vessel

-

Celite or another filtration aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Reactor: Dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine in a suitable volume of methanol. Add the solution to the reaction vessel.

-

Catalyst Addition: Under an inert atmosphere, carefully add the 10% Pd/C catalyst. The catalyst is typically used at 5-10 mol% relative to the substrate. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis of benzyl groups due to its high activity and selectivity, which minimizes reduction of the phenyl ring.

-

Hydrogenation: Seal the vessel. Purge the system several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).

-

Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation Note: The complete removal of the heterogeneous palladium catalyst is critical to prevent contamination of the final product. Wash the filter pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude 1-Hexanamine, 6-(4-phenylbutoxy)-. Further purification via column chromatography or distillation may be performed if necessary.

Application in Salmeterol Synthesis

The primary and most significant application of 1-Hexanamine, 6-(4-phenylbutoxy)- is its use as a key building block in the industrial synthesis of Salmeterol.[1][3]

The Strategic Role of the Intermediate

The structure of Salmeterol consists of two main fragments: a saligenin head (also known as 4-hydroxy-α¹-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol) and a long lipophilic tail. 1-Hexanamine, 6-(4-phenylbutoxy)- is this tail, providing the terminal amine as a reactive site for coupling with a protected form of the saligenin head. This reaction, typically a reductive amination or nucleophilic substitution, forms the complete carbon-nitrogen backbone of the drug.

Final Coupling Workflow

The diagram below outlines the final stage of Salmeterol synthesis, showcasing the pivotal role of our title compound.

Sources

A Comprehensive Spectroscopic Guide to 1-Hexanamine, 6-(4-phenylbutoxy)-

This technical guide provides an in-depth analysis of the spectral data for 1-Hexanamine, 6-(4-phenylbutoxy)-, a key intermediate in the synthesis of Salmeterol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, offering a robust framework for understanding the molecule's structural characteristics.

Introduction: The Structural Significance of 1-Hexanamine, 6-(4-phenylbutoxy)-

1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No: 97664-58-9, Molecular Formula: C₁₆H₂₇NO, Molecular Weight: 249.4 g/mol ) is a crucial building block in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. The purity and structural integrity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and characterization of this molecule. This guide provides a detailed interpretation of its spectral features, grounded in the fundamental principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)- is predicted to exhibit distinct signals corresponding to the aromatic, aliphatic chain, and amine protons. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-Ar (aromatic) | 7.20 - 7.35 | multiplet | 5H |

| H-1' (benzylic) | 2.65 | triplet | 2H |

| H-4' (alkoxy) | 3.45 | triplet | 2H |

| H-2', H-3' (aliphatic) | 1.60 - 1.80 | multiplet | 4H |

| H-6 (alkoxy) | 3.40 | triplet | 2H |

| H-1 (amino) | 2.75 | triplet | 2H |

| H-2, H-3, H-4, H-5 (aliphatic) | 1.30 - 1.60 | multiplet | 8H |

| H-NH₂ | 1.50 (broad) | singlet | 2H |

Expert Interpretation: The downfield region of the spectrum is dominated by the signals from the aromatic protons of the phenyl group. The benzylic protons (H-1') are deshielded by the aromatic ring, resulting in a signal around 2.65 ppm. The protons adjacent to the oxygen atom (H-4' and H-6) are also shifted downfield due to the electronegativity of oxygen. The protons of the hexanamine and butoxy aliphatic chains resonate in the upfield region, with significant overlap. The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Ar (quaternary) | 142.5 |

| C-Ar (CH) | 128.5 |

| C-Ar (CH) | 128.3 |

| C-Ar (CH) | 125.8 |

| C-1' (benzylic) | 35.5 |

| C-4' (alkoxy) | 70.5 |

| C-2', C-3' (aliphatic) | 29.0, 28.5 |

| C-6 (alkoxy) | 71.0 |

| C-1 (amino) | 42.0 |

| C-2, C-3, C-4, C-5 (aliphatic) | 33.0, 27.0, 26.5, 29.5 |

Expert Interpretation: The aromatic carbons appear in the downfield region (125-143 ppm). The carbons directly attached to the electronegative oxygen (C-4' and C-6) and nitrogen (C-1) atoms are shifted downfield compared to the other aliphatic carbons. The remaining aliphatic carbons of the hexanamine and butoxy chains resonate in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-Hexanamine, 6-(4-phenylbutoxy)- into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 12-15 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-220 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualization of NMR Correlations

The following diagram illustrates the key proton environments in 1-Hexanamine, 6-(4-phenylbutoxy)-.

Caption: Molecular structure of 1-Hexanamine, 6-(4-phenylbutoxy)-.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The predicted IR spectrum of 1-Hexanamine, 6-(4-phenylbutoxy)- would show characteristic absorption bands for the N-H, C-H, C-O, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3300 - 3400 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O stretch (ether) | 1080 - 1150 | Strong |

| C-N stretch (amine) | 1020 - 1250 | Medium |

Expert Interpretation: The broad absorption in the 3300-3400 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group. The strong, sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching of the aliphatic chains. The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong absorption band around 1100 cm⁻¹ is indicative of the C-O stretching of the ether linkage.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Thin Film Method for an Oily Sample):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination from moisture on your fingers.

-

Place a small drop of the oily 1-Hexanamine, 6-(4-phenylbutoxy)- onto the center of one salt plate.

-

Place the second salt plate on top of the first, and gently rotate the plates to spread the sample into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the IR spectrometer.

Instrumental Parameters:

-

Record a background spectrum of the empty sample compartment to subtract any atmospheric H₂O and CO₂ absorptions.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the major absorption bands and correlate them to the corresponding functional groups using standard correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data

For 1-Hexanamine, 6-(4-phenylbutoxy)-, under Electron Ionization (EI), the molecular ion peak ([M]⁺˙) is expected at an m/z of 249. The spectrum would also exhibit characteristic fragment ions resulting from the cleavage of weaker bonds.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 249 | [C₁₆H₂₇NO]⁺˙ | Molecular Ion |

| 148 | [C₁₀H₁₂O]⁺˙ | Cleavage of the hexyl chain C-C bond adjacent to the ether oxygen |

| 105 | [C₇H₅O]⁺ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation) |

| 44 | [C₂H₆N]⁺ | α-cleavage of the amine |

Expert Interpretation: The molecular ion peak at m/z 249 confirms the molecular weight of the compound. The fragmentation pattern is dictated by the stability of the resulting carbocations and radicals. The ether linkage and the bond alpha to the nitrogen are common sites of fragmentation. The presence of a phenyl group often leads to the formation of a stable tropylium ion at m/z 91. The base peak in the spectrum will correspond to the most stable fragment ion formed.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization (using a GC-MS system):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The GC will separate the sample from the solvent and any impurities.

-

The analyte will then be introduced into the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).

Mass Analysis and Detection:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Proposed Fragmentation

The following diagram illustrates a plausible fragmentation pathway for 1-Hexanamine, 6-(4-phenylbutoxy)- under electron ionization.

Caption: Proposed mass spectral fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral characteristics of 1-Hexanamine, 6-(4-phenylbutoxy)-. Through the detailed analysis of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, a clear and consistent structural assignment has been established. The included experimental protocols offer a standardized approach for the acquisition of high-quality data, essential for the routine analysis and quality control of this important pharmaceutical intermediate. This guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of Salmeterol and related compounds.

References

-

NMR Spectroscopy Principles

- Title: Introduction to Spectroscopy

- Source: Cengage Learning

-

URL: [Link]

-

NMR Prediction Software

- Title: NMRDB.org: Resurrecting and processing NMR spectra on-line

- Source: Chimia

-

URL: [Link]

-

IR Spectroscopy Principles and Interpretation

- Title: Infrared Spectroscopy

- Source: LibreTexts Chemistry

-

URL: [Link]

-

Mass Spectrometry Principles

- Title: Mass Spectrometry

- Source: Khan Academy

-

URL: [Link]

-

Mass Spectrometry Fragmentation

- Title: General Fragment

- Source: Master Organic Chemistry

-

URL: [Link]

Solubility and stability of 1-Hexanamine, 6-(4-phenylbutoxy)-

An In-depth Technical Guide to the Solubility and Stability of 1-Hexanamine, 6-(4-phenylbutoxy)-

Introduction

1-Hexanamine, 6-(4-phenylbutoxy)- (CAS No. 97664-58-9) is a key intermediate in the synthesis of pharmacologically significant molecules, such as the long-acting β2-adrenergic agonist, Salmeterol.[1][2] Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust purification strategies, ensuring material quality, and defining appropriate storage and handling protocols. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, tailored for researchers, chemists, and drug development professionals.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

-

Chemical Structure and Properties:

The structure combines a lipophilic phenylbutoxy tail with a flexible hexyl ether chain and a terminal primary amine. The amine group (pKa typically ~9-10) will be protonated and positively charged at acidic pH, significantly influencing its solubility in aqueous media. The long hydrocarbon chain and phenyl group contribute to the molecule's overall lipophilicity.

Solubility Profiling: A Multi-Faceted Approach

Aqueous solubility is a critical attribute that impacts not only biological absorption but also process development and formulation.[4] For a comprehensive profile, it is essential to distinguish between kinetic and thermodynamic solubility, as these two values can differ significantly and have different implications for drug development.[5][6]

Kinetic vs. Thermodynamic Solubility: The "Why"

The distinction between kinetic and thermodynamic solubility is crucial for making informed decisions in research and development.[6]

-

Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[7][8] The resulting measurement reflects the point at which the compound precipitates from a supersaturated solution.[6] This value is often higher than the thermodynamic solubility because the compound may not have had sufficient time to form a stable crystal lattice, often precipitating as an amorphous solid.[5] It is a high-throughput screening assay useful for early-stage discovery to quickly rank compounds.[4][7]

-

Thermodynamic Solubility (or equilibrium solubility) measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid-state form.[6] This is achieved by suspending an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.[7][8] This value is more representative of the true solubility and is critical for late-stage development and preformulation activities.[6]

Experimental Protocols

Protocol 2.2.1: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).

-

Dispensing: Add an excess amount of 1-Hexanamine, 6-(4-phenylbutoxy)- (e.g., 2 mg) to 1 mL of each buffer in separate glass vials. The excess solid ensures that equilibrium is established with the solid phase.

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is critical for reaching thermodynamic equilibrium.[8]

-

Separation: After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.

-

Analysis: Construct a standard curve and determine the solubility in µg/mL or µM for each pH.

Illustrative Solubility Data

The following table presents plausible data for the pH-dependent solubility of 1-Hexanamine, 6-(4-phenylbutoxy)-, reflecting its basic nature.

| pH | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) | Predicted State in Solution | Rationale for Solubility |

| 3.0 | > 2000 | > 2000 | Predominantly Protonated (R-NH₃⁺) | High solubility due to the formation of the highly polar, charged ammonium salt. |

| 5.0 | 1550 | 1800 | Predominantly Protonated (R-NH₃⁺) | Still highly soluble as the pH is well below the pKa of the amine. |

| 7.4 | 85 | 150 | Mix of Protonated/Free Base | Physiological pH; solubility decreases as the proportion of the less polar free base increases. The kinetic value is higher.[5] |

| 9.0 | < 10 | 25 | Predominantly Free Base (R-NH₂) | Poor solubility as the uncharged free base dominates, driven by the lipophilic nature of the molecule. |

Stability Assessment: Ensuring Molecular Integrity

Stability testing is essential for determining how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[9][10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis. They are conducted under conditions more severe than accelerated stability testing and are designed to achieve several key objectives:[14][15]

-

To identify potential degradation products.

-

To elucidate degradation pathways.

-

To demonstrate the specificity and stability-indicating nature of the analytical methods used.

-

To facilitate the development of stable formulations.

The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels without completely destroying the molecule.[16]

Protocol 3.1.1: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Sample at time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C. Sample at time points. The ether linkage may be susceptible to hydrolysis under harsh basic conditions.

-

Oxidation: Mix with 3% H₂O₂ at room temperature. Sample at time points. The amine group is a potential site for oxidation.

-

Thermal Degradation: Store the solid compound in an oven at 80°C. Sample at intervals and dissolve for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Sample Analysis: At each time point, neutralize the acidic/basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method, quantifying the parent compound and any degradation products.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are plausible under stress conditions:

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related species.

-

Hydrolysis: The ether linkage, while generally stable, could be susceptible to cleavage under extreme acidic or basic conditions, potentially yielding 6-amino-1-hexanol[17] and 4-phenyl-1-butanol.

Formal Stability Studies

Formal stability studies are performed on at least three primary batches to establish a re-test period.[9][12] The testing follows a predefined schedule under specific storage conditions.

Protocol 3.3.1: ICH Stability Study

-

Batch Selection: Use at least three batches manufactured by a process that simulates the final production scale.[10]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

-

-

Testing Frequency:

-

Tests: At each pull point, the material should be tested for appearance, assay, purity (degradation products), and other relevant quality attributes.

Illustrative Stability Data (Accelerated Conditions)

The table below shows hypothetical results from a 6-month accelerated stability study.

| Test Parameter | Specification | Initial (T=0) | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) |

| Appearance | Clear, colorless oil | Conforms | Conforms | Conforms |

| Assay (% of initial) | 98.0 - 102.0% | 100.0% | 99.5% | 99.1% |

| Total Impurities/Degradants | Not More Than 1.0% | 0.15% | 0.35% | 0.68% |

| Individual Unk. Impurity | Not More Than 0.2% | < 0.05% | 0.12% (at RRT 1.15) | 0.18% (at RRT 1.15) |

These illustrative data suggest that 1-Hexanamine, 6-(4-phenylbutoxy)- is stable under accelerated conditions, with only minor degradation observed over six months. This would support a preliminary assignment of a long re-test period, pending confirmation from long-term stability data.

Conclusion

A thorough investigation of the solubility and stability of 1-Hexanamine, 6-(4-phenylbutoxy)- is indispensable for its successful application in pharmaceutical synthesis and development. This guide outlines a systematic, science-driven approach rooted in established principles and regulatory guidelines. By distinguishing between kinetic and thermodynamic solubility, researchers can select appropriate conditions for both screening and process development. Furthermore, a comprehensive stability program, incorporating forced degradation and formal ICH studies, ensures the identification of potential liabilities and establishes the intrinsic stability of the molecule. The protocols and insights provided herein serve as a robust framework for generating the high-quality data necessary for informed decision-making throughout the development lifecycle.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

-

ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Available at: [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Available at: [Link]

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

PubChem. (n.d.). Hexylamine. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-(4-Phenylbutoxy)-1-hexanamine. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-1-hexanol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Salmeterol. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 6-(4-phenylbutoxy)hexan-1-amine - SRIRAMCHEM [sriramchem.com]

- 2. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. ovid.com [ovid.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. snscourseware.org [snscourseware.org]

- 11. scribd.com [scribd.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. 6-Amino-1-hexanol | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Hexanamine, 6-(4-phenylbutoxy)- as a Salmeterol Impurity

Abstract

This technical guide provides a comprehensive overview of the salmeterol impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-. Salmeterol is a long-acting β2 adrenergic receptor agonist (LABA) widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The control of impurities in active pharmaceutical ingredients (APIs) like salmeterol is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This document delves into the potential origins of 1-Hexanamine, 6-(4-phenylbutoxy)-, its analytical characterization, and strategies for its control within the regulatory framework established by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of salmeterol.

Introduction to Salmeterol and the Imperative of Impurity Profiling

Salmeterol is a potent and selective long-acting β2-adrenoceptor agonist, providing prolonged bronchodilation, making it a cornerstone in the maintenance therapy of respiratory diseases.[1] The clinical efficacy and safety of salmeterol are intrinsically linked to the purity of the drug substance. Pharmaceutical impurities, defined by the ICH as any component of the drug substance that is not the chemical entity defined as the drug substance, can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[3][4] These impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the drug product.[3]

Therefore, a thorough understanding and stringent control of impurities are mandated by regulatory authorities worldwide.[5][6] This process, known as impurity profiling, involves the identification, quantification, and toxicological evaluation of all potential and actual impurities in the drug substance.

Profile of the Impurity: 1-Hexanamine, 6-(4-phenylbutoxy)-

1-Hexanamine, 6-(4-phenylbutoxy)- is a known process-related impurity of salmeterol.[1][7][8][9][10] A comprehensive understanding of its chemical properties is fundamental to developing effective control strategies.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 1-Hexanamine, 6-(4-phenylbutoxy)- | [9][10] |

| Synonyms | 6-(4-phenylbutoxy)hexan-1-amine | [8][9][10] |

| CAS Number | 97664-58-9 | [1][7][8][9][10] |

| Molecular Formula | C16H27NO | [1][7][8][9][10] |

| Molecular Weight | 249.4 g/mol | [1][7] |

| Appearance | Clear Colourless Oil | [9][10] |

Potential Origin and Formation Pathway

The formation of 1-Hexanamine, 6-(4-phenylbutoxy)- is intrinsically linked to the synthetic route of salmeterol. A common synthetic pathway for salmeterol involves the coupling of a protected salicylaldehyde derivative with a long-chain amine.[4][5] A key intermediate in several patented and published synthetic routes is N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[6][11]

The impurity, 1-Hexanamine, 6-(4-phenylbutoxy)-, is the de-benzylated analogue of this key intermediate. Its presence in the final API can be attributed to two primary sources:

-

Incomplete Benzylation: If the synthesis of the N-benzyl-6-(4-phenylbutoxy)hexan-1-amine intermediate from 1-Hexanamine, 6-(4-phenylbutoxy)- is incomplete, the unreacted starting material can be carried through subsequent steps and appear as an impurity in the final salmeterol product.

-

Premature Debenzylation: The final step in many salmeterol syntheses involves the debenzylation of a protected intermediate to yield the active salmeterol molecule.[5][6] Harsh reaction conditions or inefficiencies in this debenzylation step could potentially lead to the cleavage of the benzyl group from the key intermediate, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, if it is present as an unreacted species from the previous step, thus forming 1-Hexanamine, 6-(4-phenylbutoxy)-.

Caption: Potential formation pathways for 1-Hexanamine, 6-(4-phenylbutoxy)- during salmeterol synthesis.

Analytical Methodologies for Detection and Quantification

The detection and quantification of 1-Hexanamine, 6-(4-phenylbutoxy)- in salmeterol require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice for impurity profiling in the pharmaceutical industry.

Recommended Chromatographic Approach

A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the separation and quantification of this impurity from the salmeterol API.

Experimental Protocol: Proposed RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve adequate resolution between salmeterol, 1-Hexanamine, 6-(4-phenylbutoxy)-, and other potential impurities.

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where both salmeterol and the impurity have reasonable absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Standard Preparation: A reference standard of 1-Hexanamine, 6-(4-phenylbutoxy)- is required for positive identification (by retention time comparison) and accurate quantification.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Advanced Analytical Techniques

For definitive structural elucidation, especially for unknown impurities, hyphenated techniques are invaluable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns, which are crucial for the identification of impurities. An LC-MS/MS method can be developed for the ultra-trace level quantification of salmeterol and its impurities in complex matrices.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the impurity, which is essential for its unambiguous identification.

Caption: A typical workflow for the analysis of pharmaceutical impurities.

Regulatory Framework and Control Strategy

The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[12] This guideline provides a framework for the reporting, identification, and qualification of impurities.

ICH Thresholds

The action required for a given impurity is determined by its concentration in the drug substance relative to the established ICH thresholds.

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

-

Reporting Threshold: Impurities present at a level above this threshold must be reported in the regulatory submission.

-

Identification Threshold: Impurities present at a level above this threshold must be structurally identified.

-

Qualification Threshold: Impurities present at a level above this threshold must be qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity.[12]

Control Strategy

A robust control strategy for 1-Hexanamine, 6-(4-phenylbutoxy)- should be implemented throughout the manufacturing process of salmeterol. This includes:

-

Control of Starting Materials: Implementing stringent specifications for the starting materials to minimize the potential for introducing the impurity.

-

In-Process Controls: Monitoring and optimizing the benzylation and debenzylation reaction steps to minimize the formation of the impurity. This may involve adjusting reaction times, temperatures, and reagent stoichiometry.

-

Purification: Developing effective purification methods for the intermediates and the final API to remove the impurity to a level below the qualification threshold.

-

Specification: Establishing a clear acceptance criterion for 1-Hexanamine, 6-(4-phenylbutoxy)- in the final salmeterol drug substance specification, based on the ICH guidelines and a thorough risk assessment.

Conclusion

The effective control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. 1-Hexanamine, 6-(4-phenylbutoxy)- is a process-related impurity of salmeterol that requires careful monitoring and control. A comprehensive understanding of its potential formation pathways, coupled with the implementation of sensitive and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of salmeterol. By adhering to the principles outlined in the ICH guidelines, pharmaceutical manufacturers can establish a robust control strategy to manage this and other impurities, ultimately safeguarding patient health.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-